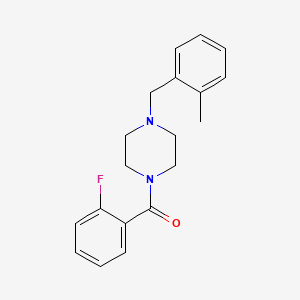![molecular formula C13H23NO B5760860 N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B5760860.png)
N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide, commonly known as PACAP-27, is a neuropeptide that plays an important role in the regulation of various physiological processes. PACAP-27 was first isolated from ovine hypothalamus in 1989 and has since been extensively studied for its potential therapeutic applications.
作用机制
PACAP-27 exerts its effects by binding to specific receptors on the cell surface, known as PAC1, VPAC1, and VPAC2 receptors. The binding of PACAP-27 to these receptors activates various signaling pathways, including the adenylate cyclase-cAMP-PKA pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway. These signaling pathways regulate various cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
PACAP-27 has a wide range of biochemical and physiological effects, including neuroprotection, vasodilation, anti-inflammatory effects, and modulation of the immune system. PACAP-27 can also regulate the release of various hormones, including growth hormone, prolactin, and insulin.
实验室实验的优点和局限性
One of the advantages of using PACAP-27 in lab experiments is its stability, which allows for long-term storage and easy handling. Additionally, PACAP-27 has a high affinity for its receptors, making it a potent and specific ligand for studying the signaling pathways involved. However, one of the limitations of using PACAP-27 in lab experiments is its high cost, which can limit its widespread use.
未来方向
There are several future directions for the research on PACAP-27. One potential direction is the development of PACAP-27 analogs with improved pharmacokinetic properties and enhanced efficacy. Another direction is the investigation of the role of PACAP-27 in various diseases, including metabolic disorders and autoimmune diseases. Additionally, the use of PACAP-27 as a therapeutic agent in clinical trials for various diseases should be explored further.
Conclusion:
In conclusion, PACAP-27 is a neuropeptide with a wide range of potential therapeutic applications. The synthesis method of PACAP-27 involves solid-phase peptide synthesis, and it exerts its effects by binding to specific receptors on the cell surface. PACAP-27 has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. The future directions for research on PACAP-27 include the development of analogs with improved pharmacokinetic properties and the investigation of its role in various diseases.
合成方法
The synthesis of PACAP-27 involves the solid-phase peptide synthesis method, which is a widely used technique for the production of peptides. The synthesis begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of other amino acids. After the completion of the peptide sequence, the peptide is cleaved from the solid support and purified to obtain the final product.
科学研究应用
PACAP-27 has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. In neurological disorders, PACAP-27 has been shown to have neuroprotective effects and can promote neuronal survival and regeneration. In cardiovascular diseases, PACAP-27 has been shown to have vasodilatory effects and can protect against ischemic injury. In cancer, PACAP-27 has been shown to inhibit tumor growth and promote apoptosis.
属性
IUPAC Name |
N-(4-propyl-1-bicyclo[2.2.2]octanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-3-4-12-5-8-13(9-6-12,10-7-12)14-11(2)15/h3-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHNEYXODDQVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CCC(CC1)(CC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B5760783.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5760788.png)
![cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5760802.png)

![1-(2,4-dichlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5760831.png)

![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5760853.png)

![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)
![N-cyclopropyl-6-ethyl-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5760879.png)


